![molecular formula C10H5BrN2 B1342362 2-Bromoquinoline-4-carbonitrile CAS No. 95104-24-8](/img/structure/B1342362.png)
2-Bromoquinoline-4-carbonitrile
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Overview
Description
2-Bromoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.06 g/mol .
Synthesis Analysis
Quinoline, the parent compound of 2-Bromoquinoline-4-carbonitrile, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 2-Bromoquinoline-4-carbonitrile consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a bromine atom and a nitrile group .Chemical Reactions Analysis
Quinoline derivatives, including 2-Bromoquinoline-4-carbonitrile, can undergo various chemical reactions. For instance, they can be functionalized at different positions to yield derivatives with varying pharmacological activities .Scientific Research Applications
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .
The primary focus of the research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance amongst others .
For example, when IC 50 values of 66 and 68 which are 4-substituted derivatives were compared to 65 and 67 the 3-substituted derivatives the results demonstrated that the 4-position is more effective . Furthermore, the 4-Bromo derivative 51 outperformed the 2-Bromo derivative 64 in terms of activity . This revealed that the activity is influenced by the position of the bromo group .
Safety And Hazards
When handling 2-Bromoquinoline-4-carbonitrile, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
2-bromoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXNFJBFBJGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606989 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline-4-carbonitrile | |
CAS RN |
95104-24-8 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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